

# D-Glucurono-6,3-lactone acetonide safety data sheet (SDS) information.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                      |
|----------------|--------------------------------------|
| Compound Name: | D-Glucurono-6,3-lactone<br>acetonide |
| Cat. No.:      | B014291                              |

[Get Quote](#)

## Application Notes and Protocols for D-Glucurono-6,3-lactone acetonide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety data, application notes, and detailed experimental protocols for **D-Glucurono-6,3-lactone acetonide** (CAS No. 20513-98-8). The information is intended to support its safe handling and effective use in research and development, particularly in the fields of organic synthesis and drug discovery.

## Section 1: Safety Data Sheet (SDS) Summary

The following tables summarize the key quantitative safety and property data for **D-Glucurono-6,3-lactone acetonide**, compiled from various supplier safety data sheets.

## Physical and Chemical Properties

| Property          | Value                                         | Reference    |
|-------------------|-----------------------------------------------|--------------|
| Molecular Formula | C <sub>9</sub> H <sub>12</sub> O <sub>6</sub> | [1][2]       |
| Molecular Weight  | 216.19 g/mol                                  | [2][3]       |
| Appearance        | White to almost white crystalline powder      | [1][2][4]    |
| Melting Point     | 115 - 123 °C                                  | [2][4][5][6] |
| Boiling Point     | 385.994 °C at 760 mmHg                        | [5]          |
| Density           | 1.411 g/cm <sup>3</sup>                       | [5]          |
| Solubility        | Slightly soluble in Chloroform and Water      | [5]          |
| Vapor Pressure    | 1.5E-07 mmHg at 25°C                          | [5]          |
| Refractive Index  | 1.51                                          | [5]          |
| Optical Rotation  | +52.5° ± 2° (c=1, chloroform)                 | [7]          |

## Hazard Identification and Handling

| Parameter                           | Information                                                                                                                                                    | Reference |
|-------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| GHS Classification                  | Not classified as hazardous under 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)                                                                   | [4]       |
| Hazard Statements                   | None required                                                                                                                                                  | [4]       |
| Precautionary Statements            | P280: Wear protective gloves/protective clothing/eye protection/face protection.<br>P261: Avoid breathing dust.<br>P264: Wash hands thoroughly after handling. |           |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), lab coat.                                                                          | [1]       |
| Handling                            | Avoid contact with skin, eyes, and clothing. Avoid dust formation. Ensure adequate ventilation.                                                                | [1]       |
| Storage                             | Keep container tightly closed in a dry, cool, and well-ventilated place.<br>Recommended storage at -20°C or 0-8°C.                                             | [2][5]    |
| Incompatible Materials              | Strong oxidizing agents, strong acids, strong bases.                                                                                                           |           |

## First Aid Measures

| Exposure Route | First Aid Protocol                                                                                              | Reference |
|----------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Eye Contact    | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1][4]    |
| Skin Contact   | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.     | [1]       |
| Inhalation     | Remove to fresh air. Get medical attention if symptoms occur.                                                   | [1]       |
| Ingestion      | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.           | [1][4]    |

## Section 2: Application Notes

**D-Glucurono-6,3-lactone acetonide**, also known as 1,2-O-Isopropylidene- $\alpha$ -D-glucofuranurono-6,3-lactone, is a versatile synthetic intermediate derived from D-glucuronic acid. Its primary application lies in carbohydrate chemistry and the synthesis of complex, biologically active molecules.

The acetonide group serves as a crucial protecting group for the 1- and 2-position hydroxyls of the glucofuranose ring. This protection allows for selective chemical modifications at other positions of the molecule. With only the hydroxyl group at C-5 typically unprotected, it provides convenient access for chemical transformations at this specific carbon.

Key applications include:

- Precursor for Bioactive Molecules: It is a valuable starting material for the synthesis of other sugars, imino sugars, and sugar amino acids.

- **Intermediate in Drug Development:** Its unique structure makes it a useful building block in the development of novel drug candidates and therapeutic agents.
- **Nucleoside Synthesis:** The protected lactone can be converted into various glucuronamide derivatives, which are then used in the N-glycosylation steps for synthesizing nucleoside analogues.

## Section 3: Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the synthesis and further reaction of **D-Glucurono-6,3-lactone acetonide**.

### Protocol: High-Yield Synthesis of D-Glucurono-6,3-lactone acetonide

This protocol describes the synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone (the acetonide) from D-glucurono-6,3-lactone.

Materials:

- D-glucurono-6,3-lactone
- Acetone (anhydrous)
- Copper(II) chloride dihydrate ( $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Chloroform
- Silica gel for column chromatography
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heat source

- Filtration apparatus
- Rotary evaporator

Methodology:

- Combine D-glucurono-6,3-lactone and CuCl<sub>2</sub>·2H<sub>2</sub>O in a round-bottom flask.
- Add a sufficient volume of anhydrous acetone to dissolve/suspend the reactants.
- Heat the reaction mixture to reflux and maintain for 8 hours with continuous stirring.
- After 8 hours, cool the mixture to room temperature.
- Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of NaHCO<sub>3</sub> until effervescence ceases.
- Filter the resulting solid from the mixture.
- Dry the filtrate over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- Purify the crude product by silica gel column chromatography, eluting with a chloroform:acetone (e.g., 30:1 v/v) solvent system to yield pure 1,2-O-isopropylidene-D-glucurono-6,3-lactone. An 88% yield has been reported for this method.

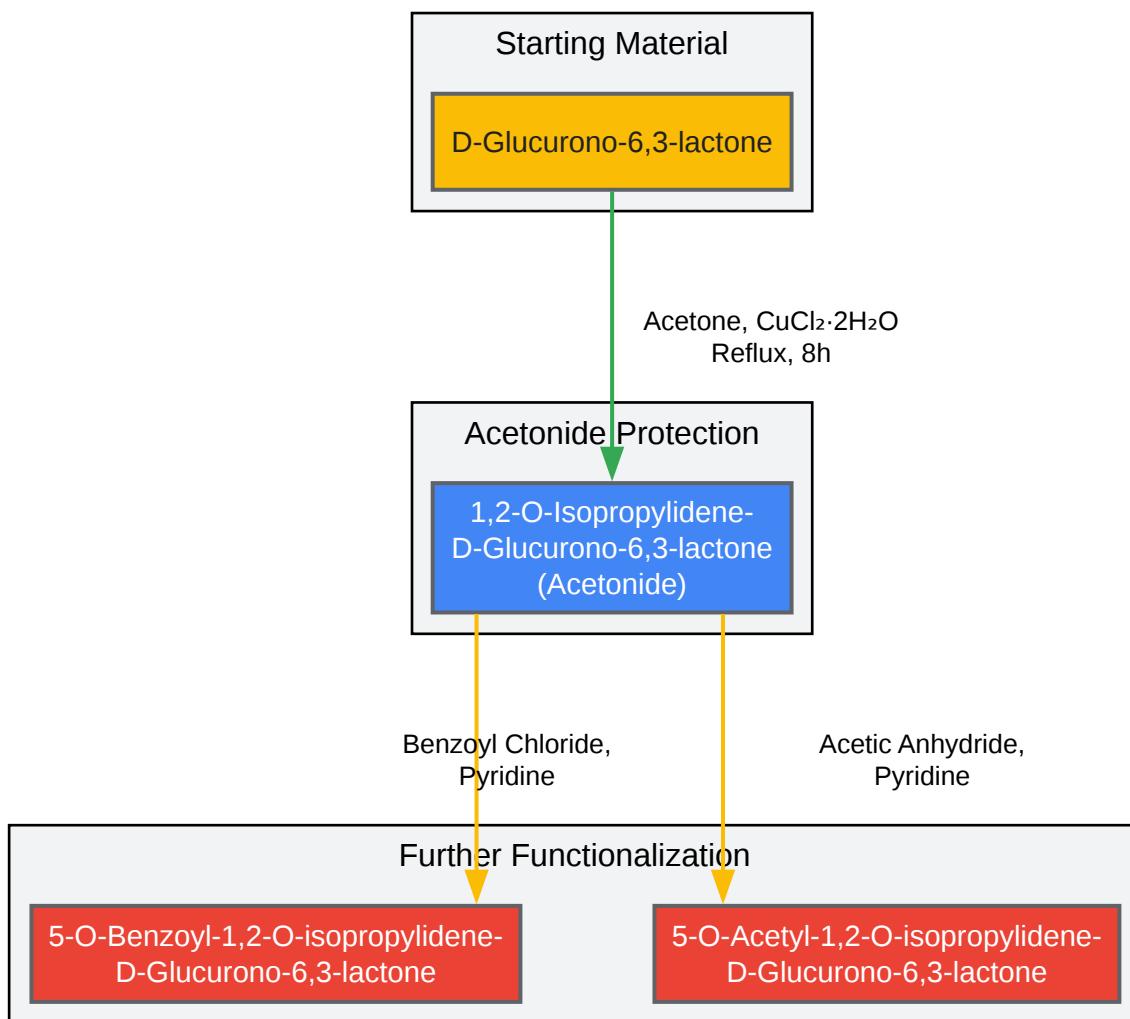
## Protocol: 5-O-Benzoylation of D-Glucurono-6,3-lactone acetonide

This protocol details the addition of a benzoyl protecting group at the 5-position.

Materials:

- **D-Glucurono-6,3-lactone acetonide** (synthesized as per Protocol 3.1)
- Pyridine (anhydrous)

- Benzoyl chloride
- Aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Round-bottom flask
- Magnetic stirrer

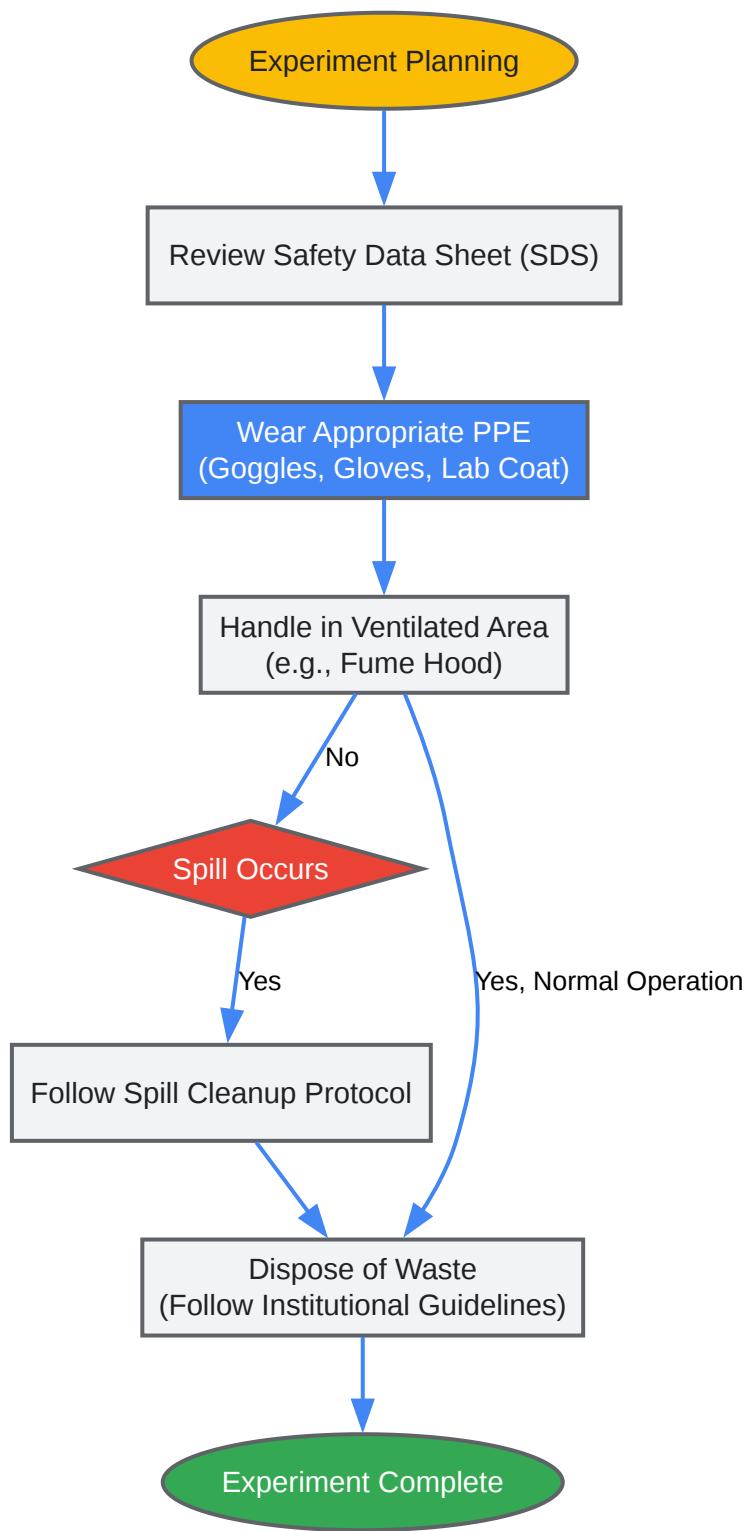

#### Methodology:

- Dissolve **D-Glucurono-6,3-lactone acetonide** in anhydrous pyridine in a round-bottom flask and cool the solution in an ice bath.
- Add benzoyl chloride dropwise to the cold solution with stirring.
- After addition is complete, store the reaction mixture in a refrigerator (approx.  $4^\circ\text{C}$ ) for 24 hours.
- Quench the reaction by adding a small amount of aqueous  $\text{NaHCO}_3$  solution.
- Remove the pyridine under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and wash sequentially with water.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate to obtain the crude product.
- Purify the crude product via silica gel column chromatography using an appropriate eluent system (e.g., n-hexane:isopropyl alcohol) to obtain 5-O-benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone.

## Section 4: Diagrams and Workflows

## Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from D-glucurono-6,3-lactone to its acetonide-protected form and subsequent functionalization.




[Click to download full resolution via product page](#)

Caption: Synthetic pathway for protection and functionalization of D-Glucurono-6,3-lactone.

## General Laboratory Safety Workflow

This diagram outlines the logical flow of safety precautions when handling chemical reagents like **D-Glucurono-6,3-lactone acetonide**.



[Click to download full resolution via product page](#)

Caption: General workflow for safe laboratory handling of chemical reagents.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EP0864580A2 - Process for producing D-glucuronolactone - Google Patents [patents.google.com]
- 5. (1S)-1,2-O-Benzylidene- $\alpha$ -d-glucurono-6,3-lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for D-Glucurono-6,3-lactone (HMDB0006355) [hmdb.ca]
- 7. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- To cite this document: BenchChem. [D-Glucurono-6,3-lactone acetonide safety data sheet (SDS) information.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014291#d-glucurono-6-3-lactone-acetonide-safety-data-sheet-sds-information>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)